molecular formula C10H7N3S B066879 (4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile CAS No. 175205-46-6

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile

Cat. No.: B066879
CAS No.: 175205-46-6
M. Wt: 201.25 g/mol
InChI Key: XNSPZXUZFHJCLX-UHFFFAOYSA-N
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Description

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which are then further processed to obtain the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives generally involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc, acetic acid, isopropyl alcohol.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-1,3,4-thiadiazole

Uniqueness

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound may exhibit enhanced antimicrobial activity or different reactivity in chemical reactions .

Properties

IUPAC Name

2-[4-(thiadiazol-4-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPZXUZFHJCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371973
Record name [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-46-6
Record name 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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